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3,5-dimethoxy-N-4-pyridinylbenzamide

Antimycobacterial Structure–Activity Relationship Positional Isomerism

Positional isomer contamination can skew antimycobacterial SAR results. This ≥98% HPLC-pure N-pyridin-4-yl isomer enables matched-pair SAR with pyridin-2-yl and pyridin-3-yl isomers to map hydrogen-bonding requirements for M. tuberculosis H37Ra inhibition. - Defined adenosine receptor fingerprint (A3 Ki=13.6 µM; A2A Ki=25.9 µM) for phenotypic hit interpretation. - Lot-specific 1H NMR spectrum traceable to SpectraBase ID GLv15aNDK6P ensures identity confirmation.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B5753908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-4-pyridinylbenzamide
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)OC
InChIInChI=1S/C14H14N2O3/c1-18-12-7-10(8-13(9-12)19-2)14(17)16-11-3-5-15-6-4-11/h3-9H,1-2H3,(H,15,16,17)
InChIKeyPBLWOOQOCOWCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-N-4-pyridinylbenzamide Chemical Identity and Procurement


3,5-Dimethoxy-N-4-pyridinylbenzamide (CAS 138499-88-4) is a synthetic benzamide derivative with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . The compound features a 3,5-dimethoxy-substituted benzamide core linked to a pyridin-4-yl moiety via an amide bond, placing it within the N-pyridinylbenzamide class that has been systematically investigated for antimycobacterial structure–activity relationships [1]. It is typically supplied as a research compound with a purity of ≥95% . A key distinguishing feature within its isomer family is its pyridin-4-yl (para) attachment, which confers different hydrogen-bonding geometry and electronic properties compared to the pyridin-2-yl and pyridin-3-yl positional isomers—differences that have been shown to translate into divergent antimycobacterial potency in class-level SAR studies [1].

Why Positional Isomer Substitution Fails


Although compounds such as 3,5-dimethoxy-N-pyridin-2-yl-benzamide (CAS 138499-89-5) and 3,5-dimethoxy-N-pyridin-3-yl-benzamide (CAS 31638-99-0) share the identical molecular formula (C14H14N2O3) and molecular weight (258.27 g/mol) as the target compound , the position of the pyridine nitrogen attachment has been shown to be a critical determinant of biological activity within the N-pyridinylbenzamide class. In a systematic SAR study of 44 N-pyridinylbenzamide analogs, Nawrot et al. (2021) demonstrated that N-(pyridin-2-yl)benzamides were generally more active against Mycobacterium tuberculosis H37Ra than N-(pyridin-3-yl)benzamides, establishing a rank-order potency gradient linked to pyridine regiochemistry [1]. The N-pyridin-4-yl isomer, as represented by the target compound, occupies a distinct position in this activity hierarchy. This positional dependence means that procuring a different N-pyridinyl isomer in place of the target compound may result in substantially altered—and potentially inadequate—antimycobacterial activity in downstream assays [1].

Quantitative Differentiation Evidence


Regiochemistry Dictates Antimycobacterial Activity Hierarchy

The target compound bears the N-pyridin-4-yl substitution pattern. In a class-level SAR study by Nawrot et al. (2021), N-(pyridin-2-yl)benzamides were generally more active against M. tuberculosis H37Ra than N-(pyridin-3-yl)benzamides, with the pyridin-4-yl isomer representing a third distinct regiochemical position [1]. Across 44 synthesized compounds, fourteen achieved MIC values below 31.25 µg/mL, with the most potent compound (N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) reaching an MIC of 7.81 µg/mL (26 µM) [1]. The rank-order potency observed was pyridin-2-yl > pyridin-3-yl, with the activity of pyridin-4-yl derivatives occupying an intermediate but distinguishable position based on the hydrogen-bonding acceptor geometry at the para-position nitrogen [1]. For procurement decisions, this positional SAR is critical: substituting a pyridin-3-yl or pyridin-2-yl analog may introduce unpredictable potency shifts in antimycobacterial assays.

Antimycobacterial Structure–Activity Relationship Positional Isomerism

Hepatotoxicity Profile of N-Pyridinylbenzamide Scaffold

In the Nawrot et al. (2021) study, the hepatotoxicity of the N-pyridinylbenzamide compound series was assessed in vitro using the HepG2 hepatocellular carcinoma cell line. Twenty-two of the tested compounds exhibited IC50 values exceeding 200 µM, indicating a generally low cytotoxic liability for this scaffold [1]. While the 3,5-dimethoxy-N-4-pyridinylbenzamide was not individually profiled in the published dataset, the class-level hepatotoxicity data provide a favorable baseline expectation for compounds sharing the N-pyridinylbenzamide core, including the target compound [1]. This low intrinsic cytotoxicity is relevant for procurement decisions where compounds are destined for cell-based phenotypic screening or in vivo tolerability studies, as it reduces the probability of confounding cytotoxicity-driven false positives.

Hepatotoxicity HepG2 Safety Pharmacology

1H NMR Identity Confirmation

The target compound has an experimentally acquired and publicly available 1H NMR spectrum archived in the SpectraBase database (Compound ID: GLv15aNDK6P) [1]. This provides an experimentally verified spectroscopic fingerprint that enables unambiguous identity confirmation upon receipt, distinguishing it from positional isomers that share identical molecular formula and nominal mass but exhibit distinct NMR chemical shift patterns due to the altered pyridine nitrogen environment. In contrast, many positional isomer analogs (e.g., 3,5-dimethoxy-N-pyridin-2-yl-benzamide, CAS 138499-89-5) lack publicly accessible reference spectra, complicating in-house identity verification . The availability of a reference 1H NMR spectrum reduces the analytical burden for quality control laboratories and provides an orthogonal identity check beyond LC-MS retention time or mass confirmation.

Quality Control NMR Spectroscopy Structural Confirmation

Adenosine Receptor Binding Profile

BindingDB data (BDBM50519758) for the target compound indicates measurable but modest affinity for human adenosine receptor subtypes, with Ki values of 13.6 µM for A3, 25.9 µM for A2A, and >30 µM for A2B, determined by radioligand competition assays in CHO cell membranes [1]. This multi-receptor binding profile distinguishes the compound from structurally related N-pyridinylbenzamides that may exhibit different adenosine receptor interaction patterns. For screening programs where adenosine receptor-mediated effects are a potential confounding factor—such as in CNS or cardiovascular target campaigns—this pre-existing selectivity data provides actionable information for interpreting phenotypic screening results and for prioritizing or deprioritizing the compound in specific assay contexts.

Adenosine Receptors Radioligand Binding Selectivity Profile

Application Scenarios


Antimycobacterial SAR Probe

Use 3,5-dimethoxy-N-4-pyridinylbenzamide as the N-pyridin-4-yl representative in a matched-pair SAR series that includes the N-pyridin-2-yl and N-pyridin-3-yl positional isomers, leveraging the established rank-order potency trend (pyridin-2-yl > pyridin-3-yl) to map hydrogen-bonding pharmacophore requirements for M. tuberculosis H37Ra inhibition [1]. The compound's position in this SAR matrix helps define the spatial tolerance of the target binding site.

Reference Standard for Isomer Discrimination

Employ 3,5-dimethoxy-N-4-pyridinylbenzamide as a reference standard for developing HPLC, UPLC, or NMR-based methods to resolve and quantify N-pyridinylbenzamide positional isomers in reaction mixtures or screening libraries, utilizing the experimentally verified 1H NMR spectrum archived in SpectraBase (Compound ID GLv15aNDK6P) as a primary identity anchor [2].

Hepatotoxicity Benchmarking

Include the compound as a representative N-pyridinylbenzamide scaffold in counter-screens against HepG2 cells to establish baseline cytotoxicity thresholds, given the class-level observation that ≥50% of tested analogs exhibited IC50 values above 200 µM, indicating a generally favorable hepatotoxicity profile for this chemotype [1]. This enables rapid flagging of outliers with unexpected cytotoxicity.

Adenosine Receptor Off-Target Profiling

Deploy the compound as a tool to assess adenosine receptor-mediated confounding in cell-based assays, leveraging its characterized multi-subtype binding profile (A3 Ki = 13.6 µM; A2A Ki = 25.9 µM; A2B Ki > 30 µM) [3]. This pre-existing selectivity fingerprint supports informed interpretation of phenotypic hits in programs where adenosine signaling is a known pathway of interest or interference.

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